molecular formula C4HF7 B1333283 1,1,2,3,3,4,4-Heptafluorobut-1-ene CAS No. 680-54-6

1,1,2,3,3,4,4-Heptafluorobut-1-ene

Cat. No. B1333283
CAS RN: 680-54-6
M. Wt: 182.04 g/mol
InChI Key: NUPBXTZOBYEVIR-UHFFFAOYSA-N
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Description

“1,1,2,3,3,4,4-Heptafluorobut-1-ene” is a chemical compound with the molecular formula C4HF7 . It is also known by other names such as “1H-Perfluorobut-1-ene” and "heptafluorobutene" .


Molecular Structure Analysis

The molecular weight of 1,1,2,3,3,4,4-Heptafluorobut-1-ene is 182.04 g/mol . The InChI representation of the molecule is InChI=1S/C4HF7/c5-1(2(6)7)4(10,11)3(8)9/h3H . The Canonical SMILES representation is C(C(C(=C(F)F)F)(F)F)(F)F .


Chemical Reactions Analysis

The oxidation of heptafluorobut-1-ene initiated by a chlorine atom creates carbonyl difluoride (CF2=O) and 2,2,3,3 tetrafluoropropanoyl fluoride (O=CFCF2CF2H) as the major products .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,1,2,3,3,4,4-Heptafluorobut-1-ene include a molecular weight of 182.04 g/mol, a Hydrogen Bond Donor Count of 0, a Hydrogen Bond Acceptor Count of 7, and a Rotatable Bond Count of 2 . The exact mass is 181.99664717 g/mol .

Scientific Research Applications

  • Summary of the Application : The study focuses on the gas-phase chemistry of 1,1,2,3,3,4,4-Heptafluorobut-1-ene initiated by chlorine atoms. The research is motivated by the possibility of mitigating climate change by switching to materials with low global warming potentials .
  • Methods of Application or Experimental Procedures : The relative rate method was used to determine the rate constant for the reaction of heptafluorobut-1-ene (CF2=CFCF2CF2H) with chlorine atoms in air. A mercury UV lamp was used to generate atomic chlorine, which initiated chemistry monitored by FTIR spectroscopy. Ethane was used as the reference compound for kinetic studies .
  • Results or Outcomes : Oxidation of heptafluorobut-1-ene initiated by a chlorine atom creates carbonyl difluoride (CF2=O) and 2,2,3,3 tetrafluoropropanoyl fluoride (O=CFCF2CF2H) as the major products. Anharmonic frequency calculations allowing for several low-energy conformations of 1,1,2,3,3,4,4 heptafluorobut-1-ene and 2,2,3,3 tetrafluoropropanoyl fluoride, based on density functional theory, are in good accord with measurements. The global warming potentials of these two molecules were calculated from the measured IR spectra and estimated atmospheric lifetimes and found to be small, less than 1 .

Safety And Hazards

Safety data sheets recommend avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye when handling 1,1,2,3,3,4,4-Heptafluorobut-1-ene . Use of personal protective equipment and chemical impermeable gloves is advised .

Future Directions

The possibility of mitigating climate change by switching to materials with low global warming potentials motivates a study of the spectroscopic and kinetic properties of a fluorinated olefin . The global warming potentials of these two molecules were calculated from the measured IR spectra and estimated atmospheric lifetimes and found to be small, less than 1 .

properties

IUPAC Name

1,1,2,3,3,4,4-heptafluorobut-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HF7/c5-1(2(6)7)4(10,11)3(8)9/h3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUPBXTZOBYEVIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=C(F)F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HF7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50379253
Record name 4H-Perfluoro-1-butene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50379253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1,2,3,3,4,4-Heptafluorobut-1-ene

CAS RN

680-54-6
Record name 4H-Perfluoro-1-butene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50379253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,1,2,3,3,4,4-Heptafluorobut-1-ene
Reactant of Route 2
1,1,2,3,3,4,4-Heptafluorobut-1-ene
Reactant of Route 3
1,1,2,3,3,4,4-Heptafluorobut-1-ene
Reactant of Route 4
1,1,2,3,3,4,4-Heptafluorobut-1-ene
Reactant of Route 5
1,1,2,3,3,4,4-Heptafluorobut-1-ene
Reactant of Route 6
Reactant of Route 6
1,1,2,3,3,4,4-Heptafluorobut-1-ene

Citations

For This Compound
9
Citations
R Sapkota, P Marshall - Molecules, 2022 - mdpi.com
The possibility of mitigating climate change by switching to materials with low global warming potentials motivates a study of the spectroscopic and kinetic properties of a fluorinated …
Number of citations: 7 www.mdpi.com
P Marshall, R Sapkota… - AGU Fall Meeting …, 2020 - ui.adsabs.harvard.edu
Unsaturated hydroflurocarbons (HFCs) are potential substitutes for long-lived saturated HFCs with high global warming potentials (GWP). Here we evaluate some properties of CF 2 H-…
Number of citations: 2 ui.adsabs.harvard.edu
V Montanari, DD DesMarteau - The Journal of Organic Chemistry, 1992 - ACS Publications
Many methods have been developed for the preparation of fluorinated alkenes due to their importance as reactive intermediates for the synthesis of a broad range of fluo-rochemicak …
Number of citations: 28 pubs.acs.org
L Antonov, S Kawauchi, K Shirata - Molecules, 2022 - mdpi.com
The acid dissociation constant of three benzimidazoles, namely 2,2′-bibenzo[d]imidazole, 2,5′-bibenzo[d]imidazole, and 5,5′-bibenzo[d]imidazole, have been investigated by …
Number of citations: 1 www.mdpi.com
FY Alomari, AA Sharfalddin, MH Abdellattif, D Domyati… - Molecules, 2022 - mdpi.com
Four new drug-based oxidovanadium (IV) complexes were synthesized and characterized by various spectral techniques, including molar conductance, magnetic measurements, and …
Number of citations: 18 www.mdpi.com
W Arabczyk, J Rogowski, R Pelka, Z Lendzion-Bieluń - Molecules, 2022 - mdpi.com
In the present work, a simplified model of the Fe(111) surface’s promoter-oxide system was investigated in order to experimentally verify the previously proposed and known models …
Number of citations: 7 www.mdpi.com
Y Jing, R Wang, Q Wang, X Wang - Molecules, 2021 - mdpi.com
Au nanoparticles were decorated on a 2H MoS 2 surface to form an Au/MoS 2 composite by pulse laser deposition. Improved HER activity of Au/MoS 2 is evidenced by a positively …
Number of citations: 5 www.mdpi.com
L Wianowski, A Białkowska, L Dobrowolski, I Zarzyka - Polimery, 2020 - bibliotekanauki.pl
Polyurethane foam materials are the majority among all foam materials. Additionally, they are main part of all produced polyurethanes. Therefore, the problem of selection of suitable …
Number of citations: 5 bibliotekanauki.pl
L Wianowski, A Białkowska, L Dobrowolski, I Zarzyka - Polimery, 2020 - ichp.vot.pl
Polyurethane foam materials are the majority among all foam materials. Additionally, they are main part of all produced polyurethanes. Therefore, the problem of selection of suitable …
Number of citations: 3 www.ichp.vot.pl

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